molecular formula C15H10O5S B2997053 2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate CAS No. 321974-24-7

2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate

Cat. No.: B2997053
CAS No.: 321974-24-7
M. Wt: 302.3
InChI Key: RAHONIWODAAIIE-UHFFFAOYSA-N
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Description

2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate is a chemical compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzoxathiole ring fused with a methoxybenzoate group

Scientific Research Applications

2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Future Directions

Benzoxathiolone derivatives, including “2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate”, have shown promise as potential therapeutic agents for neuropsychiatric and neurodegenerative disorders . Future research could focus on further investigating their pharmacological properties and potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate typically involves the reaction of 2-oxo-2H-1,3-benzoxathiol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The specific reaction conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2H-1,3-benzoxathiol-5-yl acetate
  • 2-oxo-2H-1,3-benzoxathiol-5-yl 4-methoxybenzoate
  • 2-oxo-2H-1,3-benzoxathiol-5-yl 2-methoxybenzoate

Uniqueness

2-oxo-2H-1,3-benzoxathiol-5-yl 3-methoxybenzoate is unique due to its specific structural features, such as the position of the methoxy group on the benzene ring

Properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5S/c1-18-10-4-2-3-9(7-10)14(16)19-11-5-6-12-13(8-11)21-15(17)20-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHONIWODAAIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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